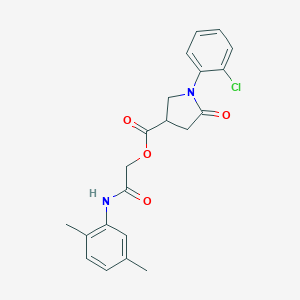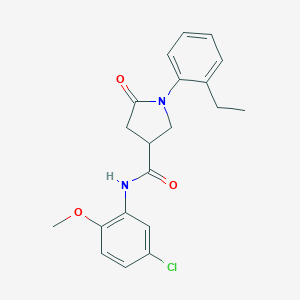
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as DMAP, is a versatile chemical compound that is widely used in scientific research. This compound is a derivative of pyrrolidine and is commonly used as a catalyst in organic synthesis reactions. DMAP has been extensively studied over the years, and its mechanism of action and biochemical and physiological effects are well understood.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate as a catalyst involves the formation of an intermediate complex between the catalyst and the substrate. This complex facilitates the reaction by stabilizing the transition state and lowering the activation energy. This compound is also known to act as a nucleophilic catalyst, which means that it can donate electrons to the reaction center and facilitate the reaction.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally considered to be safe for use in scientific research. However, it is important to note that this compound can act as a mild irritant to the skin and eyes. In terms of biochemical and physiological effects, this compound has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and can have various effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate as a catalyst is its high efficiency and selectivity. This compound is also relatively inexpensive and readily available. However, one limitation of using this compound is that it can be sensitive to air and moisture, which can affect its stability and activity. It is also important to note that this compound is not suitable for all types of reactions and may not be effective in certain conditions.
Orientations Futures
There are many potential future directions for research involving 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of interest is the development of new catalysts based on the structure of this compound. These catalysts could have improved efficiency and selectivity and could be used in a wider range of reactions. Another area of interest is the use of this compound in drug delivery systems, where it could be used to improve the solubility and bioavailability of drugs. Finally, this compound could be further studied for its potential use as a fluorescent probe for biological imaging, which could have applications in medical diagnostics and drug discovery.
Méthodes De Synthèse
The synthesis of 2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2,5-dimethylaniline with ethyl chloroformate to form 2-(2,5-dimethylanilino) ethyl chloroformate. This intermediate is then reacted with pyrrolidine to form this compound. The yield of this reaction is typically high, and the purity of the product can be easily confirmed using standard analytical techniques.
Applications De Recherche Scientifique
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is widely used in scientific research as a catalyst for organic synthesis reactions. It is particularly useful in reactions involving esters, amides, and anhydrides. This compound is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition to its use as a catalyst, this compound has been studied for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Propriétés
Formule moléculaire |
C21H21ClN2O4 |
|---|---|
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O4/c1-13-7-8-14(2)17(9-13)23-19(25)12-28-21(27)15-10-20(26)24(11-15)18-6-4-3-5-16(18)22/h3-9,15H,10-12H2,1-2H3,(H,23,25) |
Clé InChI |
BFAMSMXKPFIGKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)

![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)







![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)
![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)